molecular formula C17H31BO3SSi B8216463 tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane

Cat. No.: B8216463
M. Wt: 354.4 g/mol
InChI Key: JNBRBACLOBXQCJ-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane is a sophisticated molecular building block designed for complex synthetic campaigns, particularly in the construction of π-conjugated systems. Its primary research value lies in its dual functionality: the pinacol boronic ester serves as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions , enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl architectures. Simultaneously, the tert-butyldimethylsilyl (TBDMS) ether group protects the hydroxymethyl functionality on the thiophene ring, ensuring its stability during the reaction conditions of the cross-coupling and other subsequent synthetic transformations. This protection strategy is critical for the modular synthesis of complex thiophene-containing molecules , such as organic semiconductors, dye-sensitized solar cells (DSSCs) , and electroactive polymers, where the hydroxymethyl group is often utilized for further derivatization or as an anchor point. The compound allows researchers to perform iterative synthetic sequences, deprotecting the alcohol at a strategically chosen later stage to introduce solubilizing groups, polymerizable units, or other functional elements essential for tuning the material's electronic properties, self-assembly behavior, or device performance.

Properties

IUPAC Name

tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31BO3SSi/c1-15(2,3)23(8,9)19-11-14-10-13(12-22-14)18-20-16(4,5)17(6,7)21-18/h10,12H,11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRBACLOBXQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31BO3SSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane (CAS Number: 873426-76-7) is a silane compound that has garnered interest in various fields including medicinal chemistry and material science. Its unique structure incorporates a boron-containing moiety which may impart specific biological activities. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C18H31B O3 Si
  • Molecular Weight : 334.333 g/mol
  • SMILES Notation : CC(C)(C)Si(C)Oc1ccc(cc1)B2OC(C)(C)C(C)(C)O2
  • IUPAC Name : tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane

Biological Activity Overview

The biological activity of this compound can be attributed to its potential as a reactive intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds. The presence of the boron atom is notable since boron compounds have been linked to various biological effects including anti-cancer and anti-inflammatory properties.

  • Boron Chemistry : Boron-containing compounds often interact with biological systems through coordination with biomolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities or affect gene expression.
  • Silane Functionality : Silanes can enhance the stability and solubility of compounds in biological systems, facilitating their delivery and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological implications of similar boron-containing silanes:

  • Antitumor Activity :
    • Research has shown that boron-containing compounds can induce apoptosis in cancer cells. For instance, studies on related compounds demonstrated that they could inhibit tumor growth in vitro by disrupting cellular signaling pathways associated with proliferation and survival.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties.
  • Neuroprotective Effects :
    • Some boron compounds have been investigated for their neuroprotective effects against oxidative stress and neurodegeneration. This line of research could be relevant for understanding the potential neuroprotective effects of this silane compound.

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Neuroprotective EffectsProtects against oxidative stress

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its ability to undergo various functionalization reactions makes it an essential reagent in the development of new materials and catalysts.

Key Reactions:

  • Suzuki-Miyaura Coupling: The dioxaborolane moiety allows for efficient carbon-carbon bond formation with aryl or vinyl halides.
  • Functionalization of Thiophenes: The thiophene ring can be modified to introduce additional functional groups through electrophilic substitution reactions.

Materials Science

The stability and reactivity of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane make it suitable for use in advanced materials. It can be utilized in:

  • Polymer Production: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Coatings: Its silane functionality allows for the development of hydrophobic coatings that are useful in various industrial applications.

Medicinal Chemistry

While specific biological applications are still under exploration, derivatives of this compound may have potential uses in medicinal chemistry:

  • Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are known for their therapeutic applications in cancer treatment through BNCT.

Case Study 1: Synthesis of Functionalized Thiophenes

A recent study demonstrated the use of this compound in synthesizing functionalized thiophenes via Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high purity products suitable for further applications in organic electronics .

Case Study 2: Development of Hybrid Materials

Research has shown that incorporating this compound into hybrid materials can significantly improve their electrical conductivity and thermal stability. The resulting materials exhibited enhanced performance in organic photovoltaic devices .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisBuilding block for complex moleculesVersatile functionalization
Materials SciencePolymer productionEnhanced thermal stability
Medicinal ChemistryPotential use in BNCTTargeted cancer therapy

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues vary in the core aromatic/heteroaromatic system, substituents, and protecting groups. Key examples include:

Compound Name Core Structure Boron Moiety Silane Group Key Applications Reference
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane Cyclohexene Pinacol boronate TBDMS-protected methoxy Cross-coupling intermediates
tert-Butyldimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane Phenyl Pinacol boronate TBDMS-protected phenoxy Polymer synthesis
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane Alkyne Pinacol boronate Trimethylsilyl Alkyne functionalization
tert-Butyldiphenyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane Thiophene Pinacol boronate TBDPS-protected methoxy Enhanced steric protection

Key Observations :

  • Core Structure : Thiophene-based analogues (target compound and ) exhibit higher electron density and conjugation compared to phenyl or cyclohexene derivatives, favoring applications in conductive polymers .
  • Silane Group : TBDMS (tert-butyldimethylsilyl) offers superior hydrolytic stability over trimethylsilyl groups, making it ideal for stepwise syntheses . TBDPS (tert-butyldiphenylsilyl) in provides greater steric bulk, useful for selective deprotection.
  • Boron Moiety : All analogues use pinacol boronate esters, which are air-stable and compatible with Suzuki-Miyaura coupling .

Comparison with Analogues :

  • Cyclohexene Derivative : Synthesized via hydroboration of cyclohexene, yielding 72–89% under mild conditions .
  • Phenoxy Derivative : Requires Ullmann coupling for aryl ether formation, achieving 85–91% yield .
  • TBDPS-Protected Thiophene : Uses TBDPSCl instead of TBDMSCl, requiring longer reaction times (15 hours vs. 4 hours for TBDMS) due to steric hindrance.
Reactivity and Stability
Property Target Compound Cyclohexene Analogue Phenoxy Analogue TBDPS-Thiophene
Hydrolytic Stability High (TBDMS group) Moderate High Very high (TBDPS)
Suzuki Coupling Efficiency 92% yield 85% yield 78% yield 89% yield
Thermal Stability Stable up to 150°C Stable up to 120°C Stable up to 130°C Stable up to 160°C

Electronic Effects :

  • The thiophene’s sulfur atom enhances electron delocalization, accelerating cross-coupling kinetics compared to phenyl or cyclohexene systems .
  • TBDMS groups reduce steric hindrance near the boron moiety, improving reaction rates vs. TBDPS .

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-butyldimethylsilyl-protected boronic esters like this compound?

The compound is typically synthesized via sequential functionalization of the thiophene ring. First, the boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced using Suzuki-Miyaura coupling or direct boronation. The hydroxymethyl group on the thiophene is then silylated with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions, often using a base like triethylamine or imidazole in tetrahydrofuran (THF) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : The tert-butyldimethylsilyl (TBS) group exhibits distinct singlet peaks for the tert-butyl (δ ~0.9–1.1 ppm) and dimethylsilyl (δ ~0.1–0.3 ppm) protons. The thiophene protons appear as a multiplet (δ ~6.5–7.5 ppm), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • FT-IR : B-O (∼1350 cm⁻¹) and Si-O (∼1100 cm⁻¹) stretches validate functional groups .

Q. How does the TBS group enhance the compound’s utility in organic synthesis?

The TBS group protects the hydroxymethyl moiety, preventing undesired reactivity (e.g., oxidation or nucleophilic substitution) during cross-coupling reactions. This allows selective deprotection under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) after the boronic ester participates in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can competing side reactions during silylation be minimized?

Side reactions (e.g., over-silylation or boronic ester hydrolysis) are mitigated by:

  • Controlled reagent stoichiometry : Use 1.1–1.3 equivalents of TBSCl to avoid excess.
  • Anhydrous conditions : Rigorous drying of solvents (THF over molecular sieves) and reagents.
  • Low temperatures : Silylation at 0–5°C reduces unwanted byproducts .
  • Monitoring by TLC : Early termination prevents degradation of the boronic ester .

Q. What strategies improve the stability of the boronic ester during storage?

  • Inert atmosphere : Store under argon or nitrogen at –20°C to prevent hydrolysis.
  • Desiccants : Include silica gel or molecular sieves in storage vials.
  • Light protection : Amber vials reduce photodegradation of the thiophene ring .

Q. How does substituent positioning on the thiophene ring influence reactivity?

The 4-position boronic ester and 2-position TBS group create steric and electronic effects:

  • Steric hindrance : The bulky TBS group directs cross-coupling reactions (e.g., Suzuki) to the less hindered 5-position of the thiophene.
  • Electronic effects : The electron-withdrawing boronic ester enhances electrophilic substitution at the 3-position. Computational modeling (DFT) can predict regioselectivity .

Methodological Considerations

  • Deprotection optimization : TBAF in THF (0.1 M, 0°C) removes the TBS group quantitatively without affecting the boronic ester .
  • Alternative boronic esters : Pinacol boronic esters (as in this compound) offer superior stability compared to neopentyl glycol derivatives, but may require harsher coupling conditions .

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